

5-Chloro-N-cyclohexylpentanamide-d11: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 5-Chloro-N-cyclohexylpentanamide-d11

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **5-Chloro-N-cyclohexylpentanamide-d11**, a deuterated analog of a key intermediate in the synthesis of the phosphodiesterase III (PDE3) inhibitor, Cilostazol. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

5-Chloro-N-cyclohexylpentanamide-d11 is a stable isotope-labeled version of 5-Chloro-N-cyclohexylpentanamide, where eleven hydrogen atoms on the cyclohexyl ring have been replaced with deuterium.[1] This deuteration is a critical tool in pharmaceutical research, primarily used to investigate the metabolic fate of drugs and to potentially enhance their pharmacokinetic profiles. The parent compound, 5-Chloro-N-cyclohexylpentanamide, is a crucial building block in the synthesis of Cilostazol, a medication used to treat intermittent claudication.[2][3] The incorporation of deuterium can slow down the rate of metabolic processes that involve the breaking of carbon-hydrogen bonds, a phenomenon known as the kinetic isotope effect. This can lead to a longer half-life and improved therapeutic efficacy of the final drug product.[4]

Physicochemical Properties

The following table summarizes the key physicochemical properties of **5-Chloro-N-cyclohexylpentanamide-d11** and its non-deuterated analog.

Property	5-Chloro-N-cyclohexylpentanamide-d11	5-Chloro-N-cyclohexylpentanamide
CAS Number	1073608-18-0[1]	15865-18-6[5]
Molecular Formula	C ₁₁ H ₉ D ₁₁ ClNO[6]	C ₁₁ H ₂₀ ClNO[5]
Molecular Weight	228.80 g/mol [6]	217.74 g/mol [7]
Appearance	White to Off-White Solid[7]	White to Off-White Solid[8]
Solubility	Slightly soluble in Chloroform and Methanol[7]	Soluble in organic solvents like ethanol and ether; slightly soluble in water.[9]
Storage	2-8°C, Hygroscopic[7][8]	4°C, Hygroscopic[7]
SMILES	[2H]C1([2H])C([2H]) ([2H])C([2H])([2H])C([2H]) (NC(=O)CCCC1)C([2H]) ([2H])C1([2H])[2H][1]	ClCCCCC(=O)NC1CCCCC1[5]]
InChI	InChI=1S/C11H20ClNO/c12-9- 5-4-8-11(14)13-10-6-2-1-3-7- 10/h10H,1-9H2, (H,13,14)/i1D2,2D2,3D2,6D2,7 D2,10D[1]	InChI=1S/C11H20ClNO/c12-9- 5-4-8-11(14)13-10-6-2-1-3-7- 10/h10H,1-9H2,(H,13,14)[5]

Experimental Protocols

The synthesis of 5-Chloro-N-cyclohexylpentanamide and its deuterated analog can be achieved through several routes. The following are detailed methodologies based on published literature.

Synthesis of 5-Chloro-N-cyclohexylpentanamide

Method 1: From Cyclohexylamine and 5-Chlorovaleryl Chloride

This method involves the acylation of cyclohexylamine with 5-chlorovaleryl chloride.^[2]

- **Reaction Setup:** In a reaction vessel, dissolve cyclohexylamine in a suitable solvent such as methyltetrahydrofuran, followed by the addition of water and potassium carbonate.
- **Acylation:** Cool the mixture to below 5°C. Slowly add 5-chlorovaleryl chloride dropwise to the cooled solution while stirring.
- **Reaction:** After the addition is complete, allow the reaction to proceed at room temperature for 2 hours.
- **Workup:** Separate the organic layer. The aqueous layer is then extracted with methyltetrahydrofuran. The organic phases are combined and washed with dilute hydrochloric acid and then with water until neutral.
- **Purification:** The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure. The resulting crude product is recrystallized from petroleum ether to yield white crystals of 5-Chloro-N-cyclohexylpentanamide.

Method 2: From 5-Chlorovaleronitrile and Cyclohexanol

This method utilizes a Ritter-type reaction where a nitrile reacts with an alcohol in the presence of a strong acid.^[10]

- **Reaction Setup:** In a reaction vessel, add concentrated sulfuric acid and cool it to 0-5°C.
- **Reaction:** A pre-mixed solution of 5-chlorovaleronitrile and cyclohexanol is added dropwise to the cold sulfuric acid. The reaction temperature is gradually increased and maintained at 25-30°C for 2 hours.
- **Workup:** The reaction mixture is then poured into crushed ice, and the resulting mixture is extracted with methyl isobutyl ketone (MIBK). The organic layers are combined, washed with a sodium bicarbonate solution until neutral, and then with brine.
- **Purification:** The organic solvent is removed under reduced pressure, and the crude product is recrystallized from petroleum ether to yield 5-Chloro-N-cyclohexylpentanamide.

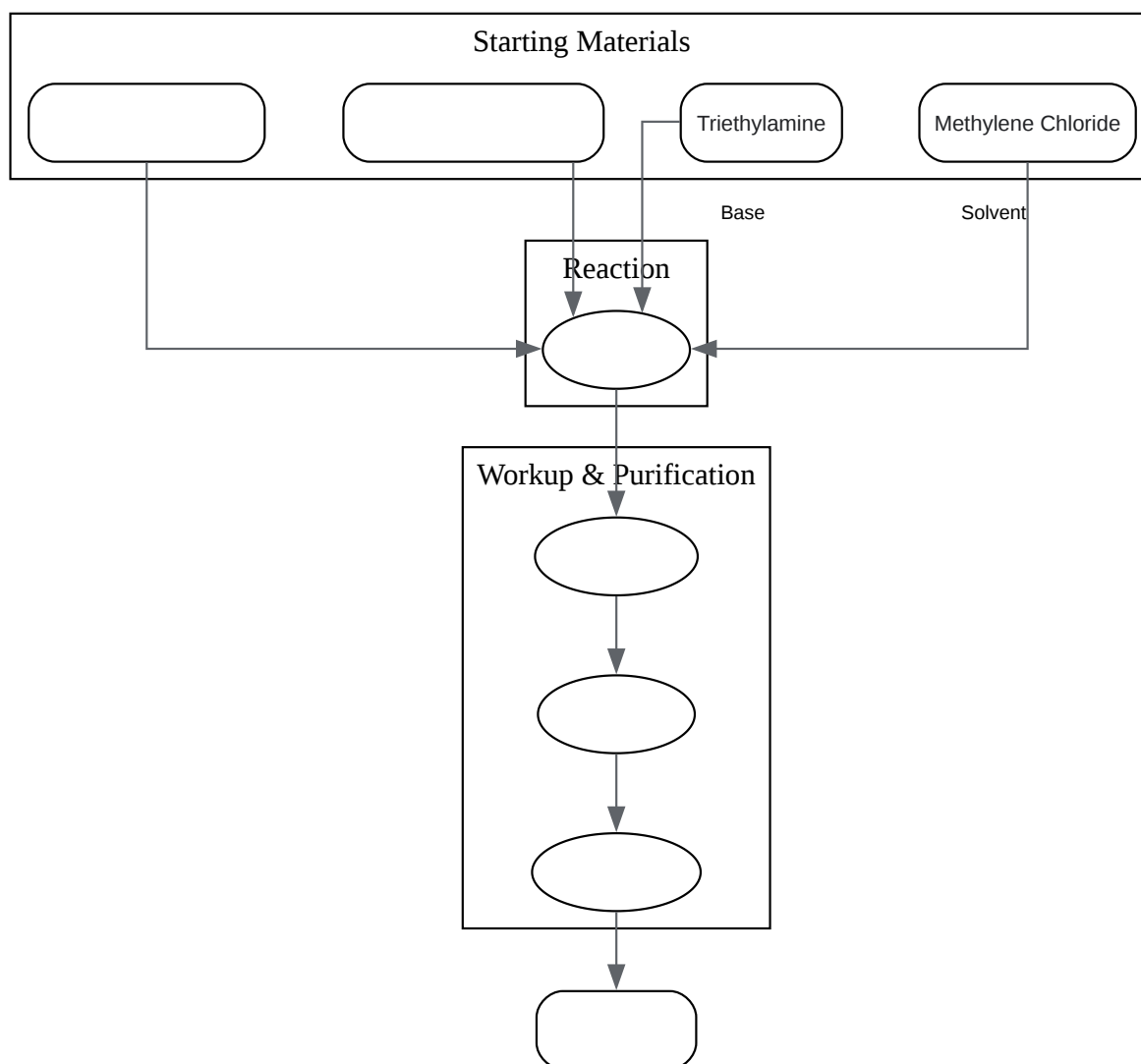
Synthesis of 5-Chloro-N-(cyclohexyl-d11)pentanamide

The synthesis of the deuterated analog follows a similar acylation procedure, using deuterated cyclohexylamine as a starting material.[\[11\]](#)

- **Reaction Setup:** A solution of crude cyclohexylamine-d11 and triethylamine in methylene chloride is prepared and cooled in an ice bath.
- **Acylation:** 5-Chlorovaleryl chloride is added dropwise to the cooled solution.
- **Reaction and Workup:** The reaction mixture is allowed to warm to room temperature and stirred overnight. The reaction is then quenched, and the product is extracted and purified using standard organic chemistry techniques to yield 5-Chloro-N-(cyclohexyl-d11)pentanamide.

Diagrams

Experimental Workflow: Synthesis of 5-Chloro-N-cyclohexylpentanamide-d11

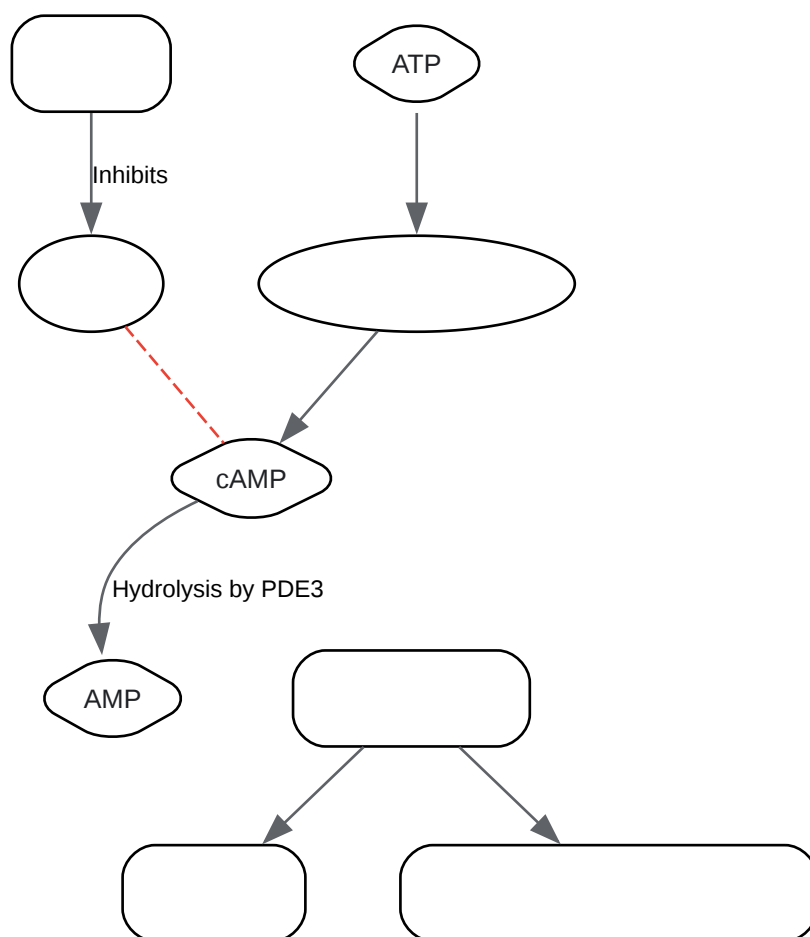


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Caption: Synthesis workflow for **5-Chloro-N-cyclohexylpentanamide-d11**.

Signaling Pathway: Mechanism of Action of Cilostazol

5-Chloro-N-cyclohexylpentanamide-d11 is a precursor to deuterated Cilostazol. Cilostazol is a phosphodiesterase III (PDE3) inhibitor.[3][4]



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Caption: Mechanism of action of Cilostazol as a PDE3 inhibitor.

Conclusion

5-Chloro-N-cyclohexylpentanamide-d11 is a valuable tool for researchers in drug metabolism and pharmacokinetics, particularly in the development of new analogs of Cilostazol. Its synthesis is well-documented, and its application as a stable isotope-labeled internal standard or as a precursor to deuterated active pharmaceutical ingredients highlights its importance in modern drug development. This guide provides a foundational understanding of its properties, synthesis, and the biological context of its ultimate product, Cilostazol.

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